molecular formula C20H18BrN3O6 B302614 (5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B302614
M. Wt: 476.3 g/mol
InChI Key: BKADBUAZSAZZEE-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. The process begins with the preparation of the core pyrimidinetrione structure, followed by the introduction of the furan and morpholine groups. The final step involves the bromination of the furan ring and the methoxylation of the phenyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinetrione derivatives and furan-containing molecules. Examples include:

  • 5-{[4-chloro-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{[4-bromo-5-(4-piperidinyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The uniqueness of (5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18BrN3O6

Molecular Weight

476.3 g/mol

IUPAC Name

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H18BrN3O6/c1-28-13-4-2-12(3-5-13)24-18(26)15(17(25)22-20(24)27)10-14-11-16(21)19(30-14)23-6-8-29-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,22,25,27)/b15-10+

InChI Key

BKADBUAZSAZZEE-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(O3)N4CCOCC4)Br)/C(=O)NC2=O

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)N4CCOCC4)Br)C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)N4CCOCC4)Br)C(=O)NC2=O

Origin of Product

United States

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